1-(6-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone is a complex heterocyclic compound characterized by its unique dithioloquinoline structure. This compound belongs to the family of dithioloquinolines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of this compound is , with a molecular weight of approximately 363.6 g/mol.
This compound can be synthesized through various chemical reactions involving precursor materials that contain the necessary functional groups for its formation. It is often studied in academic and industrial research settings due to its interesting chemical properties and potential applications.
1-(6-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone is classified as a heterocyclic organic compound. Its structure includes both sulfur and nitrogen atoms, which contribute to its unique reactivity and biological properties.
The synthesis of 1-(6-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone typically involves several key steps:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent oxidation or other side reactions. Common reagents include oxalyl chloride for acylation and various solvents like dichloromethane or dimethylformamide for solubilizing reactants.
The molecular structure of 1-(6-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone features a complex arrangement of atoms that includes:
The InChI Key for this compound is RCIJUYPBNHUHMC-UHFFFAOYSA-N, which aids in its identification in chemical databases. The canonical SMILES representation is CCC(C)C(=O)N1C2=C(C=C(C=C2)C)C3=C(C1(C)C)SSC3=S
.
1-(6-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone can undergo various chemical reactions:
These reactions may require specific conditions such as temperature control and the use of catalysts to enhance reaction rates and yields.
The mechanism of action for 1-(6-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone involves its interaction with biological targets at the molecular level:
The physical properties of 1-(6-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C18H21NOS3 |
Molecular Weight | 363.6 g/mol |
Melting Point | Not readily available |
Boiling Point | Not readily available |
Solubility | Soluble in organic solvents |
1-(6-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone has several potential applications in scientific research:
This compound represents a significant area of interest due to its diverse applications and potential benefits across multiple scientific disciplines.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5